4-(4-(ethylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
4-(4-(Ethylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound features an ethylthio group attached to the benzoyl moiety, which is further connected to a dihydroquinoxalinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(ethylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-(ethylthio)benzoyl chloride, which is then reacted with 3,4-dihydroquinoxalin-2(1H)-one under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Ethylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinoxalinone ring can be reduced to form alcohol derivatives.
Substitution: The benzoyl and quinoxalinone moieties can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines and thiols can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
4-(4-(Ethylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(4-(ethylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The ethylthio group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of their function. The quinoxalinone moiety can intercalate into DNA, disrupting its structure and function. These interactions can trigger a cascade of cellular events, ultimately leading to cell death or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylthio)benzoyl-3,4-dihydroquinoxalin-2(1H)-one
- 4-(4-Chlorobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one
- 4-(4-Nitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one
Uniqueness
4-(4-(Ethylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of the ethylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and increases its lipophilicity, potentially improving its bioavailability and efficacy as a therapeutic agent.
Properties
IUPAC Name |
4-(4-ethylsulfanylbenzoyl)-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-2-22-13-9-7-12(8-10-13)17(21)19-11-16(20)18-14-5-3-4-6-15(14)19/h3-10H,2,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTSMEIVYDUTAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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